molecular formula C6H9ClN2O2S B1379813 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride CAS No. 1864052-61-8

3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride

Cat. No.: B1379813
CAS No.: 1864052-61-8
M. Wt: 208.67 g/mol
InChI Key: PPEMWSSELLFNDV-UHFFFAOYSA-N
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Description

It is characterized by the presence of an azetidine ring fused with a thiazolidine-2,4-dione moiety, making it a valuable scaffold in medicinal chemistry and drug discovery .

Biochemical Analysis

Biochemical Properties

3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been shown to inhibit cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis, thereby exhibiting antimicrobial activity . Additionally, this compound activates the peroxisome proliferator-activated receptor gamma (PPAR-γ), improving insulin resistance and demonstrating hypoglycemic effects . The antioxidant activity of this compound is attributed to its ability to scavenge reactive oxygen species, protecting cells from oxidative stress .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to exert anticancer effects by inhibiting the proliferation of cancer cells, such as DU-145 prostate cancer cells . This compound influences cell signaling pathways by activating PPAR-γ, which regulates gene expression related to glucose and lipid metabolism . Furthermore, its antioxidant properties help maintain cellular homeostasis by reducing oxidative damage .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions. It binds to and activates PPAR-γ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism . This activation leads to improved insulin sensitivity and hypoglycemic effects. Additionally, the compound inhibits cytoplasmic Mur ligases, disrupting bacterial cell wall synthesis and exhibiting antimicrobial activity . Its antioxidant action is mediated by scavenging reactive oxygen species, thereby protecting cells from oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its biological activity over extended periods . Long-term studies have indicated that it continues to exhibit antimicrobial, antioxidant, and anticancer properties without significant degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has demonstrated beneficial effects, such as improved insulin sensitivity and reduced oxidative stress . At higher doses, there may be potential toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as PPAR-γ and cytoplasmic Mur ligases, influencing glucose and lipid metabolism as well as bacterial cell wall synthesis . The compound’s antioxidant activity also affects metabolic flux by reducing the levels of reactive oxygen species and protecting cells from oxidative damage .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is efficiently taken up by cells and distributed to different cellular compartments, where it exerts its biological effects . Its interaction with specific transporters and binding proteins ensures its proper localization and accumulation within target tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization allows it to interact with its target biomolecules effectively, enhancing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride typically involves the reaction of azetidine derivatives with thiazolidine-2,4-dione under specific conditions . The reactivity of azetidines is driven by a considerable ring strain, which translates into unique reactivity that can be triggered under appropriate reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis and other advanced techniques may be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution . The ring strain in azetidines makes them highly reactive, allowing for diverse functionalization .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the azetidine ring .

Scientific Research Applications

3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.

    Biology: The compound exhibits significant biological activity, making it a potential candidate for drug development.

    Medicine: It has shown promise in the treatment of various diseases, including cancer and diabetes.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: A closely related compound with similar biological activities.

    Azetidine-2-one: Another azetidine derivative with distinct reactivity and applications.

    Isatin-TZD hybrids: Compounds that combine the thiazolidine-2,4-dione moiety with isatin, exhibiting enhanced biological activity.

Uniqueness

3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride stands out due to its unique combination of an azetidine ring and a thiazolidine-2,4-dione moiety. This structure imparts distinct reactivity and biological activity, making it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

3-(azetidin-3-yl)-1,3-thiazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S.ClH/c9-5-3-11-6(10)8(5)4-1-7-2-4;/h4,7H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPEMWSSELLFNDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C(=O)CSC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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